Abiraterone acetate

Catalog No.
S548892
CAS No.
154229-18-2
M.F
C26H33NO2
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abiraterone acetate

CAS Number

154229-18-2

Product Name

Abiraterone acetate

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1

InChI Key

UVIQSJCZCSLXRZ-UBUQANBQSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Synonyms

17-(3-pyridyl)-5,16-androstadien-3beta-acetate, abiraterone acetate, CB 7630, CB-7630, CB7630, Zytiga

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Abiraterone acetate is a medication approved by the US Food and Drug Administration (FDA) for the treatment of castration-resistant prostate cancer (CRPC) . It works by inhibiting the production of androgens, which are hormones that can fuel the growth of prostate cancer cells.

Mechanism of Action:

Prostate cancer cells rely on androgens, primarily testosterone, for their growth and survival. Abiraterone acetate acts as a specific inhibitor of CYP17A1, an enzyme crucial in the production of androgens in both the testicles and tumor tissues . By inhibiting CYP17A1, abiraterone acetate effectively reduces androgen levels, thereby slowing down or stopping the growth of prostate cancer cells .

Clinical Efficacy:

Numerous clinical trials have demonstrated the efficacy of abiraterone acetate in treating CRPC. A key study, the STAMPEDE trial, showed that combining abiraterone acetate with prednisolone significantly improved metastasis-free survival compared to androgen deprivation therapy (ADT) alone in men with high-risk non-metastatic prostate cancer . Additionally, the LATITUDE trial established abiraterone acetate with prednisolone as a standard treatment for men with metastatic CRPC who had not previously received chemotherapy .

Ongoing Research:

While abiraterone acetate has established itself as a valuable treatment option for CRPC, research continues to explore its potential applications:

  • Combination therapies: Ongoing studies are investigating the effectiveness of combining abiraterone acetate with other therapies, such as chemotherapy and immunotherapy, to further improve outcomes in CRPC patients .
  • Earlier stages of prostate cancer: Research is also underway to evaluate the potential benefits of abiraterone acetate in treating earlier stages of prostate cancer .

Abiraterone acetate is a synthetic steroidal compound used primarily in the treatment of prostate cancer. It acts as a potent, irreversible, and selective inhibitor of the enzyme cytochrome P450 17A1, also known as 17 α-hydroxylase/C17,20-lyase. This enzyme is crucial for androgen biosynthesis, which includes the production of testosterone and other androgens. Abiraterone acetate is administered as a prodrug that is rapidly converted in vivo to its active form, abiraterone, which effectively lowers serum testosterone levels to undetectable levels when used in conjunction with castration therapy .

Abiraterone acetate's primary function is to inhibit androgen synthesis. It achieves this by irreversibly binding to CYP17A1, thereby blocking the conversion of progesterone to androstenedione, a crucial step in testosterone production. This ultimately leads to a decline in circulating testosterone levels and hinders the growth of androgen-dependent prostate cancer cells.

Other Relevant Reactions

Abiraterone acetate undergoes metabolic transformations in the body. Enzymes primarily in the liver convert it to abiraterone and other metabolites, which may contribute to its therapeutic effects.

The primary chemical reaction involving abiraterone acetate is its hydrolysis to abiraterone. This reaction is mediated by esterases present in the body. The hydrolysis can be represented as follows:

Abiraterone acetate+H2OAbiraterone+Acetic acid\text{Abiraterone acetate}+\text{H}_2\text{O}\rightarrow \text{Abiraterone}+\text{Acetic acid}

Additionally, abiraterone undergoes further metabolic transformations in the liver, primarily through cytochrome P450 enzymes, leading to the formation of several inactive metabolites such as abiraterone sulfate and N-oxide abiraterone sulfate .

Abiraterone acetate exhibits significant biological activity by inhibiting the production of androgens. Its mechanism involves:

  • Inhibition of CYP17A1: This leads to decreased levels of dehydroepiandrosterone, testosterone, and dihydrotestosterone.
  • Reduction of Prostate Gland Size: The compound effectively reduces the weights of prostate glands and seminal vesicles in preclinical studies.
  • Partial Antagonism of Androgen Receptors: Abiraterone also acts as a partial antagonist at androgen receptors, further contributing to its antiandrogenic effects .

The synthesis of abiraterone acetate typically involves the following steps:

  • Formation of Abiraterone: The starting material is usually derived from natural steroid precursors or synthesized through various organic reactions.
  • Acetylation: The hydroxyl group at the C3 position of abiraterone is acetylated using acetic anhydride or acetic acid in the presence of a catalyst.
  • Purification: The final product is purified through recrystallization or chromatography methods to obtain pure abiraterone acetate .

Abiraterone acetate is primarily used in clinical settings for:

  • Treatment of Metastatic Castration-Resistant Prostate Cancer: It is indicated for patients who have progressed after prior treatments.
  • Hormone-Sensitive High-Risk Metastatic Prostate Cancer: It can be used in combination with other therapies to enhance treatment outcomes .

Abiraterone acetate has been studied for its interactions with various drugs and biological systems. Key findings include:

  • Drug Interactions: Co-administration with drugs that affect CYP3A4 can alter the metabolism of abiraterone acetate, leading to increased toxicity or reduced efficacy.
  • Biological Interactions: Studies have shown that combining abiraterone with other hormonal therapies can lead to synergistic effects in reducing prostate cancer progression .

Abiraterone acetate shares structural and functional similarities with several other compounds used in hormone-related therapies. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
EnzalutamideAndrogen receptor antagonistMore potent against androgen receptors
Finasteride5α-reductase inhibitorSpecifically inhibits conversion of testosterone to dihydrotestosterone
DutasterideDual 5α-reductase inhibitorInhibits both type I and type II 5α-reductase
KetoconazoleBroad-spectrum antifungal; also inhibits CYP17A1Used off-label for prostate cancer treatment

Uniqueness of Abiraterone Acetate

Abiraterone acetate's uniqueness lies in its dual role as both an inhibitor of androgen biosynthesis and a partial antagonist at androgen receptors. Unlike other similar compounds that primarily target either androgen production or receptor activity, abiraterone acetate effectively combines these mechanisms, making it particularly effective for treating advanced prostate cancer .

Key Synthetic Routes from Steroidal Precursors

The synthesis of abiraterone acetate relies primarily on steroidal precursors, with dehydroepiandrosterone acetate serving as the most commonly utilized starting material [1] [2] [4]. The manufacturing process involves a multi-step synthetic pathway that has been optimized through various methodological approaches to enhance yield, purity, and industrial viability [4] [24]. Contemporary synthetic strategies have evolved from initial approaches utilizing triflate intermediates to more efficient methodologies employing hydrazone formation and subsequent transformations [12] [22].

The fundamental synthetic route commences with dehydroepiandrosterone acetate, which undergoes sequential chemical transformations including hydrazone formation, vinyl iodide synthesis, and cross-coupling reactions to yield the final abiraterone acetate product [4] [7]. This approach has demonstrated superior efficiency compared to earlier methodologies, achieving overall yields ranging from 43.5% to 65% depending on the specific conditions employed [24] [15].

Wolff-Kishner Reduction Strategies

The Wolff-Kishner reduction represents a critical initial step in abiraterone acetate synthesis, involving the conversion of the ketone functionality in dehydroepiandrosterone acetate to the corresponding hydrazone intermediate [2] [4]. This transformation utilizes hydrazine hydrate under controlled conditions to form the 17-hydrazone derivative, which serves as a key intermediate for subsequent synthetic steps [1] [7].

Optimized reaction conditions for hydrazone formation have been established through systematic studies, with ethanol identified as the preferred solvent system [2] [7]. The reaction typically proceeds at temperatures between 65-70°C for 6 hours, utilizing a molar ratio of dehydroepiandrosterone acetate to hydrazine hydrate of approximately 1:4 [2] [4]. Under these conditions, hydrazone formation achieves selectivity values of 95% with purity levels reaching 99% [4] [11].

Process parameters significantly influence the efficiency of hydrazone formation, with temperature control being particularly critical [4] [15]. Elevated temperatures above 80°C can lead to decomposition products, while insufficient heating below 60°C results in incomplete conversion [7] [22]. The addition of catalytic amounts of sulfuric acid has been reported to enhance reaction kinetics while maintaining product integrity [24].

ParameterOptimal RangeImpact on Yield
Temperature65-70°CCritical for selectivity
Reaction Time5-6 hoursAffects completion
SolventEthanolEnhances solubility
Molar Ratio (substrate:hydrazine)1:4Drives reaction forward

Barton Vinyl Iodide Synthesis

The Barton vinyl iodide synthesis constitutes a pivotal transformation in the abiraterone acetate synthetic pathway, converting the hydrazone intermediate to the corresponding vinyl iodide through iodine-mediated oxidation [9] [12] [33]. This methodology, originally developed by Derek Barton, involves the treatment of hydrazones with molecular iodine in the presence of a non-nucleophilic base such as 1,1,3,3-tetramethylguanidine [2] [4] [38].

The reaction mechanism proceeds through initial oxidation of the hydrazone by iodine to form a diazo intermediate, followed by nucleophilic attack of iodide and subsequent elimination to generate the vinyl iodide product [9] [33] [34]. Critical to the success of this transformation is the exclusion of water and the use of appropriate base systems that facilitate the elimination step while preventing side reactions [12] [38].

Optimized conditions for the Barton vinyl iodide synthesis utilize tetramethylguanidine as the base in ethyl acetate solvent at temperatures between 15-20°C [2] [4]. The reaction is typically conducted through slow addition of the hydrazone intermediate to a mixture of iodine and base, achieving yields of 85% with 96% purity [4] [11]. The selectivity of this transformation is influenced by the stoichiometry of reagents, with optimal results obtained using 1.95 equivalents of iodine and 3.8 equivalents of tetramethylguanidine relative to the hydrazone substrate [7].

Temperature control during the vinyl iodide formation is critical, as elevated temperatures can promote formation of undesired 17-methyl impurities [4] [15]. The reaction monitoring through thin-layer chromatography enables real-time assessment of conversion, with complete consumption of starting material typically achieved within 2-3 hours under optimal conditions [2] [7].

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction represents the final key transformation in abiraterone acetate synthesis, coupling the vinyl iodide intermediate with diethyl(3-pyridyl)borane to form the pyridine-containing steroid framework [4] [10] [12]. This palladium-catalyzed transformation proceeds under relatively mild conditions and tolerates the presence of the acetate protecting group, eliminating the need for additional protection-deprotection sequences [12] [26].

The optimized cross-coupling conditions employ bis(triphenylphosphine)palladium dichloride as the catalyst in an aqueous isopropanol solvent system with sodium carbonate as the base [2] [4]. Reaction temperatures of 80-90°C have been identified as optimal, providing efficient conversion while minimizing the formation of hydroxy and diene impurities [4] [15]. The reaction typically requires 12-24 hours for completion, with extended reaction times leading to increased formation of bis-steroid byproducts [12] [24].

Critical process parameters for the Suzuki-Miyaura coupling include the equivalents of borane reagent, base loading, and solvent composition [4] [15]. Statistical design of experiments has revealed that isopropanol volume, borane equivalents, and sodium carbonate loading are the most significant factors affecting impurity formation [4]. Optimal conditions utilize 1.2 equivalents of diethyl(3-pyridyl)borane, 3.0 equivalents of sodium carbonate, and a 6:1 water to isopropanol ratio [2] [4].

Coupling ParameterOptimal ValueSelectivity Impact
Catalyst Loading5 mol%Reaction rate
Borane Equivalents1.2 eqMinimizes bis-steroid formation
Base Equivalents3.0 eqpH control
Temperature80-90°CConversion efficiency
Reaction Time12-24 hoursCompletion vs. side products

Critical Process Parameters in Industrial Manufacturing

Industrial manufacturing of abiraterone acetate requires precise control of critical process parameters to ensure consistent product quality and yield [13] [18]. Process validation studies have identified key variables that significantly impact the manufacturing outcome, including temperature control, reaction timing, catalyst loading, and solvent purity [13] [15].

Temperature management throughout the synthetic sequence is paramount, with each reaction step requiring specific thermal conditions for optimal performance [4] [18]. The hydrazone formation step demonstrates particular sensitivity to temperature variations, with deviations of ±5°C from the optimal 70°C leading to measurable impacts on both yield and impurity profile [15] [19]. Similarly, the vinyl iodide synthesis requires stringent temperature control between 15-20°C to prevent formation of degradation products [2] [4].

Catalyst loading in the Suzuki-Miyaura coupling represents another critical parameter, with palladium concentrations below 3 mol% resulting in incomplete conversion, while loadings above 7 mol% can promote undesired side reactions [4] [15]. The optimal catalyst concentration of 5 mol% provides the ideal balance between reaction efficiency and cost considerations [2] [18].

Solvent quality and water content significantly influence reaction outcomes across all synthetic steps [15] [18]. The presence of water in organic solvents can lead to hydrolysis of reactive intermediates and formation of impurities, necessitating rigorous solvent purification protocols [4] [13]. Analytical monitoring of solvent water content using Karl Fischer titration has become standard practice in industrial operations [18].

Reaction timing and monitoring protocols have been established through extensive process development studies [4] [15]. High-performance liquid chromatography analysis at predetermined intervals enables real-time assessment of conversion and impurity formation, allowing for timely intervention when deviations occur [19] [30]. Established in-process control limits ensure consistent product quality while maintaining manufacturing efficiency [13] [18].

Quality by Design Approaches for Impurity Control

Quality by Design principles have been systematically applied to abiraterone acetate manufacturing to establish robust control strategies for impurity management [4] [15] [19]. This approach involves comprehensive identification of critical quality attributes, assessment of their relationship to material attributes and process parameters, and implementation of design space concepts to ensure consistent product quality [15] [30].

Critical quality attributes for abiraterone acetate include the content of the active pharmaceutical ingredient, related substance levels, residual solvent content, and optical purity [14] [18]. The specification limits for impurities have been established based on International Conference on Harmonisation guidelines, with individual impurity limits typically set at 0.1% and total impurity content not exceeding 0.5% [14] [17].

Risk assessment methodologies have been employed to identify potential sources of impurity formation throughout the synthetic process [4] [15]. The hydrazone formation step can generate deacylated impurities through hydrolysis of the acetate protecting group under aqueous conditions [4] [17]. The vinyl iodide synthesis is susceptible to formation of 17-methyl impurities when reaction temperatures exceed optimal ranges [4] [15]. The final Suzuki coupling can produce hydroxy impurities through acetate hydrolysis and diene impurities through elimination reactions [4] [19].

Statistical design of experiments has been utilized to establish the relationships between process parameters and impurity formation [4] [15] [30]. Full factorial designs have revealed significant interactions between temperature, time, and reagent stoichiometry in determining impurity profiles [4] [19]. Response surface methodology has enabled optimization of process conditions to minimize impurity formation while maintaining acceptable yields [15] [30].

Control strategies for impurity management include establishment of proven acceptable ranges for critical process parameters, implementation of in-process monitoring protocols, and development of analytical methods capable of detecting and quantifying all known impurities [4] [15] [17]. Advanced analytical techniques including liquid chromatography-mass spectrometry have been employed to characterize impurity structures and establish degradation pathways [17] [19].

Impurity TypeFormation StepControl StrategySpecification Limit
Deacylated ImpurityHydrazone FormationpH Control≤0.10%
17-Methyl ImpurityVinyl Iodide SynthesisTemperature Control≤0.10%
Hydroxy ImpuritySuzuki CouplingSolvent Optimization≤0.10%
Diene ImpuritySuzuki CouplingTime Limitation≤0.05%

Green Chemistry Considerations in Multi-Step Synthesis

Environmental sustainability and green chemistry principles have become increasingly important considerations in abiraterone acetate manufacturing, driving development of more environmentally responsible synthetic approaches [16] [27]. Traditional synthetic methodologies have been evaluated and modified to reduce environmental impact while maintaining product quality and manufacturing efficiency [16] [24].

Solvent selection represents a primary focus area for green chemistry implementation, with efforts directed toward replacing hazardous organic solvents with more benign alternatives [16] [27]. The development of aqueous-based reaction systems for the Suzuki-Miyaura coupling has demonstrated the feasibility of conducting this transformation in water-polyethylene glycol mixtures, significantly reducing organic solvent consumption [16]. This approach utilizes a 6:1 water to polyethylene glycol ratio at 75°C, achieving comparable yields to traditional organic solvent systems while substantially improving environmental profile [16].

Waste minimization strategies have been implemented throughout the synthetic sequence, focusing on reduction of both solvent waste and chemical byproducts [27] [15]. Process intensification through optimization of reaction conditions has enabled reduction of excess reagent requirements, with particular attention to minimizing the use of expensive and environmentally problematic reagents such as palladium catalysts [15] [16].

Atom economy considerations have influenced synthetic route selection, with preference given to transformations that incorporate a higher percentage of starting material atoms into the final product [16] [27]. The direct coupling approach utilizing vinyl iodides demonstrates superior atom economy compared to alternative methodologies requiring additional protection-deprotection sequences [24] [26].

Energy efficiency has been addressed through optimization of reaction temperatures and implementation of process analytical technology for real-time monitoring [27] [30]. Lower reaction temperatures reduce energy consumption while advanced analytical monitoring enables shorter reaction times through precise endpoint determination [15] [30].

Recyclability of catalysts and reagents has been investigated, with particular focus on palladium recovery from Suzuki coupling reactions [16] [27]. Development of heterogeneous catalyst systems and implementation of catalyst recycling protocols have demonstrated potential for significant cost reduction and environmental benefit [16].

Green metrics evaluation using established assessment tools has been conducted to quantify the environmental impact of different synthetic approaches [27]. These assessments consider factors including solvent usage, waste generation, energy consumption, and raw material sustainability, providing quantitative measures for comparing alternative synthetic strategies [15] [27].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Exact Mass

391.251129295 g/mol

Monoisotopic Mass

391.251129295 g/mol

Heavy Atom Count

29

Appearance

A crystalline solid

Melting Point

127-130 °C

UNII

EM5OCB9YJ6

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 33 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 31 of 33 companies with hazard statement code(s):;
H302 (80.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (87.1%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (12.9%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Abiraterone Mylan is indicated with prednisone or prednisolone for: the treatment of newly diagnosed high risk metastatic hormone sensitive prostate cancer (mHSPC) in adult men in combination with androgen deprivation therapy (ADT). the treatment of metastatic castration resistant prostate cancer (mCRPC) in adult men who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated. the treatment of mCRPC in adult men whose disease has progressed on or after a docetaxel based chemotherapy regimen.
Abiraterone Krka is indicated with prednisone or prednisolone for: the treatment of newly diagnosed high risk metastatic hormone sensitive prostate cancer (mHSPC) in adult men in combination with androgen deprivation therapy (ADT) (see section 5. 1)the treatment of metastatic castration resistant prostate cancer (mCRPC) in adult men who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated (see section 5. 1)the treatment of mCRPC in adult men whose disease has progressed on or after a docetaxel-based chemotherapy regimen.
Zytiga is indicated with prednisone or prednisolone for: the treatment of metastatic castration resistant prostate cancer in adult men who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicatedthe treatment of metastatic castration resistant prostate cancer in adult men whose disease has progressed on or after a docetaxel based chemotherapy regimen.

Pharmacology

Abiraterone Acetate is an orally active acetate ester form of the steroidal compound abiraterone with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.

MeSH Pharmacological Classification

Cytochrome P-450 Enzyme Inhibitors

ATC Code

L02BX03

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

154229-18-2

Wikipedia

Abiraterone_acetate
4,4'-Difluorobenzophenone

Use Classification

Human drugs -> Endocrine therapy, Other hormone antagonists and related agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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